molecular formula C7H7N3O B3420934 (2-Azidophenyl)methanol CAS No. 20615-76-3

(2-Azidophenyl)methanol

Cat. No.: B3420934
CAS No.: 20615-76-3
M. Wt: 149.15 g/mol
InChI Key: XRMVEVLFARNQHG-UHFFFAOYSA-N
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Description

(2-Azidophenyl)methanol is an organic compound with the molecular formula C7H7N3O It is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to a methanol group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Azidophenyl)methanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of (2-bromophenyl)methanol with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: (2-Azidophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form (2-azidophenyl)formaldehyde or (2-azidophenyl)formic acid under appropriate conditions.

    Reduction: The azide group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form amines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are common reducing agents.

    Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

Major Products Formed:

    Oxidation: (2-Azidophenyl)formaldehyde, (2-Azidophenyl)formic acid.

    Reduction: (2-Aminophenyl)methanol.

    Substitution: Various amine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Azidophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds, particularly in the formation of amines and other nitrogen-containing compounds.

    Biology: The azide group can be used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2-Azidophenyl)methanol primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper (Cu) and is widely used in click chemistry. The methanol group can also participate in various reactions, including oxidation and substitution, contributing to the compound’s versatility.

Comparison with Similar Compounds

    (4-Azidophenyl)methanol: Similar structure but with the azide group in the para position.

    (2-Azidophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    Tris(4-azidophenyl)methanol: A multifunctional aryl azide with three azide groups.

Uniqueness: (2-Azidophenyl)methanol is unique due to the ortho position of the azide group relative to the methanol group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the electronic and steric properties, making it distinct from its para and meta counterparts.

Properties

IUPAC Name

(2-azidophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMVEVLFARNQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314558
Record name 2-Azidobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20615-76-3
Record name 2-Azidobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20615-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azidobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzyl alcohol (12.0 g, 97.4 mmol) in 50 mL of trifluoroacetic acid at 0° C. was added sodium nitrite (7.39 g, 107.2 mmol). This solution was stirred for 45 min and then there was added sodium azide (6.33 g, 97.4 inmol) dropwise as a solution in water. The resulting mixture was stirred at 0° C. for 45 min and then was carefully quenched by slow addition of potassium carbonate. The reaction mixture was diluted with ethyl acetate, washed with brine, dried (MgSO4), filtered through a pad of silica gel and concentrated to afford 10.5 g (72%) of the title compound which was used without further purification. 1H NMR (CDCl3) δ7.33 (m, 2H), 7.14 (m, 2H), 4.59 (s, 2H), 2.69 (broad s, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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